![molecular formula C15H10N2O3 B11849520 6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione CAS No. 178617-42-0](/img/structure/B11849520.png)
6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable naphthyridine derivative.
Hydroxylation: Introduce a hydroxyl group at the 5-position using reagents like hydrogen peroxide or other oxidizing agents.
Benzoylation: Introduce a benzoyl group at the 6-position using benzoyl chloride in the presence of a base such as pyridine.
Cyclization: Cyclize the intermediate to form the final naphthyridinone structure under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like SOCl₂ (Thionyl chloride) for chlorination, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 5-keto or 5-aldehyde derivatives.
Reduction: Formation of 6-benzyl-5-hydroxy-1,7-naphthyridin-8(7H)-one.
Substitution: Formation of various substituted naphthyridinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Benzoyl-5-hydroxy-1,7-naphthyridin-2(1H)-one
- 5-Hydroxy-1,7-naphthyridin-8(7H)-one
- 6-Benzoyl-1,7-naphthyridin-8(7H)-one
Uniqueness
6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one is unique due to the specific positions of the benzoyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of both functional groups in specific positions can lead to unique interactions with biological targets or other molecules in synthetic applications.
Propiedades
Número CAS |
178617-42-0 |
|---|---|
Fórmula molecular |
C15H10N2O3 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
6-benzoyl-5-hydroxy-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C15H10N2O3/c18-13(9-5-2-1-3-6-9)12-14(19)10-7-4-8-16-11(10)15(20)17-12/h1-8,19H,(H,17,20) |
Clave InChI |
BXMATRNXSQFSCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=O)N2)N=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


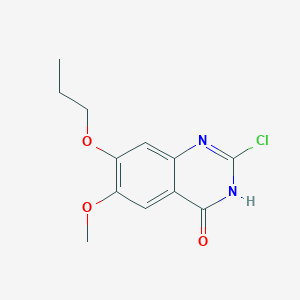
![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)
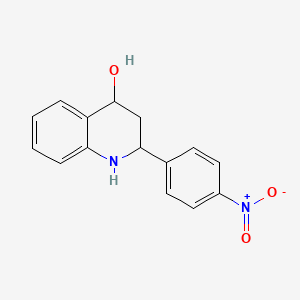


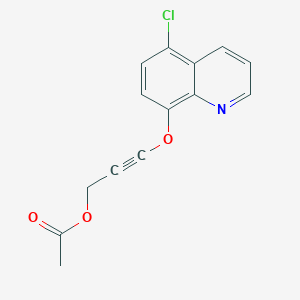
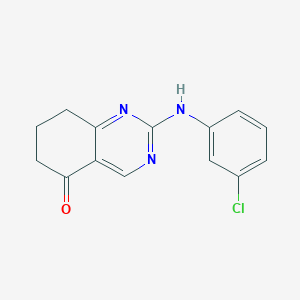
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
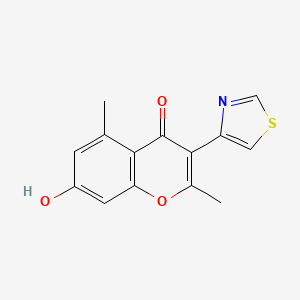
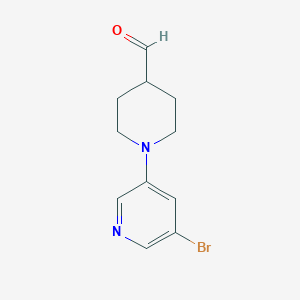
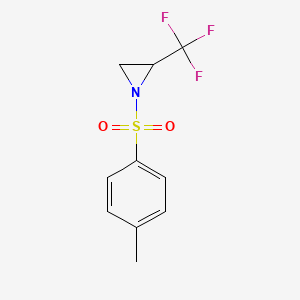

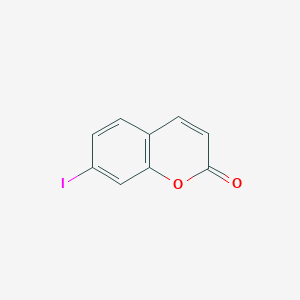
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)
